molecular formula C12H24N2O2 B599290 Tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate CAS No. 1235439-55-0

Tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate

Cat. No.: B599290
CAS No.: 1235439-55-0
M. Wt: 228.336
InChI Key: SQEURGTUFUERHD-UHFFFAOYSA-N
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Description

Tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C12H24N2O2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and an appropriate amine. One common method involves the following steps:

    Starting Material: Piperidine is used as the starting material.

    Protection: The piperidine nitrogen is protected using tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate.

    Substitution: The protected piperidine is then reacted with an appropriate amine, such as 1-aminoethyl, under basic conditions to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, often involving automated systems for precise control of temperature, pH, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides, cyanides, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a building block for drug development.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an agonist or antagonist, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(2-aminoethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate
  • Tert-butyl 3-oxopiperidine-1-carboxylate

Uniqueness

Tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring. This structural feature imparts distinct reactivity and biological activity compared to similar compounds. Its tert-butyl group provides steric hindrance, influencing its interaction with molecular targets and its overall stability.

Properties

IUPAC Name

tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9(13)10-6-5-7-14(8-10)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQEURGTUFUERHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235439-55-0
Record name tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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